molecular formula C17H12FNO4S B5889388 methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate

methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate

Cat. No. B5889388
M. Wt: 345.3 g/mol
InChI Key: VKLUQCLMLWOQOE-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as MFTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has shown potential applications in various scientific research fields. One of the main areas of interest is cancer research. Studies have shown that methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to inhibit the growth of tumor cells in animal models. Additionally, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate inhibits the activity of certain enzymes, such as topoisomerase II and COX-2, which are involved in cell proliferation and inflammation, respectively. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. In cancer cells, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to induce DNA damage and inhibit cell cycle progression, leading to cell death. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been found to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also shown low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

For methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate research include the development of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate derivatives, further understanding of its mechanism of action, and investigation of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate involves the reaction of 4-fluorobenzaldehyde with 2-furoyl chloride to obtain 4-(4-fluorophenyl)-2-furoylbenzaldehyde. This intermediate product is then reacted with thiophene-3-carboxylic acid and methyl chloroformate to obtain methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. The overall yield of this synthesis method is around 40%.

properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4S/c1-22-17(21)14-12(10-4-6-11(18)7-5-10)9-24-16(14)19-15(20)13-3-2-8-23-13/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLUQCLMLWOQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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